2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene
Overview
Description
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene (2-t-Bu-5-P2CPD) is a versatile cyclopentadiene compound which is widely used in organic synthesis and as a reagent for the synthesis of various compounds. The compound is also used in the synthesis of polymers, dyes, and other materials. 2-t-Bu-5-P2CPD is a key intermediate for the synthesis of a variety of compounds, including those used in pharmaceuticals, agrochemicals, and other industrial materials.
Scientific Research Applications
Polymerization Processes
The copolymerization of propene and buta-1,3-diene in the presence of zirconocene-based catalysts has been studied, with findings indicating the formation of cyclopropane and cyclopentane rings. This research highlights the potential of such compounds in creating new polymeric materials with unique properties (Pragliola et al., 2004). Additionally, similar copolymerizations have shown the ability to produce 1,2 and 1,4 butadiene units, offering insights into the versatile applications of these compounds in polymer chemistry (Pragliola et al., 2006).
Structural and Configurational Analysis
Research into the structural and configurational properties of cyclopenta-1,3-dienes, including derivatives like 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene, has been conducted using NBO, NMR analysis, and hybrid DFT study methods. These studies have provided valuable information on the electron migration barriers and stability of isomers, contributing to a deeper understanding of their reactivity and potential applications (Nori-Shargh et al., 2011).
Cycloaddition Reactions
Cycloaddition reactions involving cyclopentadiene derivatives have been explored, with research demonstrating the potential of these compounds in synthetic chemistry, including the synthesis of complex molecular structures. For example, the synthesis of polyradicals and conjugated polymers utilizing these cyclopentadiene derivatives indicates their utility in creating materials with unique electronic properties (Nishide et al., 1997).
Thermochemistry and Reactivity
The thermochemistry of cyclopentadiene derivatives has been investigated, providing insights into their energy profiles and reactivity in various chemical reactions. These studies are crucial for understanding the combustion processes and designing reactions for material synthesis (Catoire et al., 2003).
properties
IUPAC Name |
2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXBNSBUHRMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C1)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563013 | |
Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
CAS RN |
132380-73-5 | |
Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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